molecular formula C24H26BrN3O3 B1678741 Nicergoline CAS No. 27848-84-6

Nicergoline

Cat. No. B1678741
CAS RN: 27848-84-6
M. Wt: 484.4 g/mol
InChI Key: YSEXMKHXIOCEJA-FVFQAYNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicergoline is an organonitrogen heterocyclic compound and an organic heterotetracyclic compound . It is an ergot derivative that has been used as a cerebral vasodilator and in peripheral vascular disease . It has been suggested to ameliorate cognitive deficits in cerebrovascular disease .


Synthesis Analysis

Nicergoline is a semisynthetic ergot derivative . A five-step route starting from the addition of potassium [14C] cyanide 2 to 1,6-dimethyl-8β-chloro-10α-methoxy-ergoline 1 yielded the expected [17-14C] nicergoline, 97% radiochemically pure, with a specific activity of 2.23 GBq/mmol .


Molecular Structure Analysis

Nicergoline has a molecular formula of C24H26BrN3O3 and a molecular weight of 484.4 g/mol . The IUPAC name of Nicergoline is [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate .


Chemical Reactions Analysis

Nicergoline native crystals (Form I) were subjected to different grinding methods for 15, 30, 45, and 60 min . Batches from Methods A and C underwent partial amorphization immediately after grinding .


Physical And Chemical Properties Analysis

Nicergoline is a poorly water-soluble semisynthetic ergot derivative . Its solubility in DMSO is 48.43 mg/mL .

Scientific Research Applications

1. Cognitive Impairment and Dementia

  • Application: Nicergoline has been studied for its efficacy in treating dementia, including Alzheimer's disease, and other age-associated forms of cognitive decline. Clinical trials have shown some positive effects on cognition and behavior, with improvements in clinical global impression (Fioravanti & Flicker, 2001). Another study highlighted its potential in enhancing cholinergic and catecholaminergic neurotransmitter function, thereby improving cognitive deficits associated with dementia (Winblad et al., 2000).

2. Neurotrophic Keratopathy

  • Application: Nicergoline has shown effectiveness in treating neurotrophic keratopathy, a condition unresponsive to conventional therapy. It helped in healing epithelial defects and improved corneal sensitivity and visual acuity (Lee & Kim, 2015).

3. Solubility and Drug Delivery

  • Application: Research has focused on enhancing the solubility and delivery of nicergoline, such as using the melt sonocrystallization technique to increase its aqueous solubility and improve drug release (Agarwal et al., 2020).

4. Neuroprotection

  • Application: Nicergoline's neuroprotective role was studied in neuron-microgliaor neuron-astrocytes co-cultures. It demonstrated significant suppression of neuronal cell death induced by activated microglia or astrocytes, suggesting its potential in treating neurodegenerative diseases (Mizuno et al., 2005).

5. Cerebral Perfusion in Alzheimer's Disease

  • Application: Nicergoline was found to improve regional cerebral blood flow in early Alzheimer's disease patients, potentially delaying or preventing the deterioration of cognitive functions (Im et al., 2017).

6. β-Amyloid Toxicity

  • Application: In the context of Alzheimer's disease, nicergoline was effective in protecting neurons against beta-amyloid toxicity, a hallmark of the disease. It influenced key apoptotic and neurotrophic factors in cortical neurons, suggesting a therapeutic role in neurodegenerative conditions (Caraci et al., 2005).

7. Focal Cerebral Ischemia

  • Application: Research on nicergoline revealed its neuroprotective properties in models of focal ischemia in rats. It showed potential in reducing brain damage and increasing cerebral blood flow levels after acute stroke (Nito et al., 2015).

8. Diabetes Mellitus

  • Application: Although less researched, there's a consideration of nicergoline's potential in treating diabetes mellitus due to its broad spectrum of action and minimal side effects. However, more extensive studies are needed to define its role in this domain (Popova & Karpenko, 2017).

properties

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEXMKHXIOCEJA-FVFQAYNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045607
Record name Nicergoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicergoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.27e-02 g/L
Record name Nicergoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nicergoline acts by inhibiting the postsynaptic alpha(1)-adrenoceptors on vascular smooth muscle. This inhibits the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation. Therefore the mechanism of Nicergoline is to increase vascular circulation in the brain, thereby enhancing the transmission of nerve signals across the nerve fibres, which secrete acetylcholine as a neural transmitter.
Record name Nicergoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nicergoline

CAS RN

27848-84-6
Record name Nicergoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27848-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicergoline [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027848846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicergoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nicergoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicergoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicergoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICERGOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCV8365FWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nicergoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicergoline
Reactant of Route 2
Reactant of Route 2
Nicergoline
Reactant of Route 3
Reactant of Route 3
Nicergoline
Reactant of Route 4
Reactant of Route 4
Nicergoline
Reactant of Route 5
Nicergoline
Reactant of Route 6
Reactant of Route 6
Nicergoline

Citations

For This Compound
4,640
Citations
B Winblad, M Fioravanti, T Dolezal, I Logina… - Clinical drug …, 2008 - Springer
… derivative nicergoline became clinically available about 35 years ago in the 1970s. Nicergoline … Acting on several basic pathophysiological mechanisms, nicergoline has therapeutic …
Number of citations: 228 link.springer.com
M Fioravanti, L Flicker… - Cochrane Database …, 1996 - cochranelibrary.com
… There is some evidence that nicergoline may have benefits for people with dementia and chronic cognitive disorders. Nicergoline is relatively safe and easy to prescribe and use. The …
Number of citations: 186 www.cochranelibrary.com
D Wirth, H Heidrich - 2012 - books.google.com
… In a randomised, crossoverdesign theyreceived the following single dosesatweekly intervals: 0mg, 2 mg, and4 mg of nicergoline intramuscularly, plus placebotablets orally (po) …
Number of citations: 012 books.google.com
P Zajdel, M Bednarski, J Sapa, G Nowak - Pharmacological Reports, 2015 - Springer
… , nicergoline is used in cerebral metabolic-vascular disorders, and dementia. Additionally, nicergoline … studies reported any incidence of fibrosis or ergotism with nicergoline treatment. …
Number of citations: 28 link.springer.com
B Winblad, N Carfagna, L Bonura, BM Rossini… - CNS drugs, 2000 - Springer
… Nicergoline is a semisynthetic ergoline … nicergoline exhibits a broad spectrum of actions on cellular and molecular mechanisms involved in the pathophysiology of dementia. Nicergoline …
Number of citations: 78 link.springer.com
M Fioravanti, T Nakashima, J Xu, A Garg - BMJ open, 2014 - bmjopen.bmj.com
… Nicergoline is an ergot … that nicergoline has a good safety profile. None of the studies included in this systematic review reported any incidence of fibrosis or ergotism with nicergoline. …
Number of citations: 51 bmjopen.bmj.com
L Giardino, A Giuliani, A Battaglia, N Carfagna, L Aloe… - Neuroscience, 2002 - Elsevier
… for the protective effect of nicergoline (Sermion ® ) on the … in old rats treated for 120 days with nicergoline 10 mg/kg/day, … the basal forebrain of old, nicergoline-treated rats. Additionally, …
Number of citations: 74 www.sciencedirect.com
B Saletu, A Garg, A Shoeb - BioMed Research International, 2014 - hindawi.com
… nicergoline. But, most of the available literature and data suggest that the adverse events with nicergoline are … In this backdrop, we discuss the pharmacology of nicergoline with special …
Number of citations: 50 www.hindawi.com
…, Italian Nicergoline Study Group:… - Journal of the …, 1989 - Wiley Online Library
… and nicergoline were associated with some degree of improvement. The effect of nicergoline… In particular, the difference between nicergoline and placebo in mean total SCAG score was …
CT Siwak, P Gruet, F Woehrlé… - American journal of …, 2000 - Am Vet Med Assoc
… Locomotion was not affected by treatment with propentofylline or nicergoline. In the open field, sniffing decreased over time in all 3 groups, but the largest decline was observed in the …
Number of citations: 52 avmajournals.avma.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.